![molecular formula C11H17N3O B2801768 1-Methyl-5-[(piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one CAS No. 1521193-43-0](/img/structure/B2801768.png)
1-Methyl-5-[(piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-[(piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound that features a piperazine moiety linked to a dihydropyridinone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-[(piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production methods for this compound often rely on large-scale organic synthesis techniques. These methods emphasize high yield and purity, with careful control of reaction conditions and the use of appropriate catalysts to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-5-[(piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be modified using different nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
1-Methyl-5-[(piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-[(piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For instance, it may act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in various physiological effects, including potential therapeutic benefits .
Comparación Con Compuestos Similares
Piperazine: A common structural motif in many pharmaceuticals.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Used in the synthesis of antidiabetic agents.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antibacterial activity.
Uniqueness: 1-Methyl-5-[(piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one is unique due to its specific combination of a piperazine moiety with a dihydropyridinone structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
1-methyl-5-(piperazin-1-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-13-8-10(2-3-11(13)15)9-14-6-4-12-5-7-14/h2-3,8,12H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORLETNJWAMRIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)CN2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-FLUOROPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2801685.png)
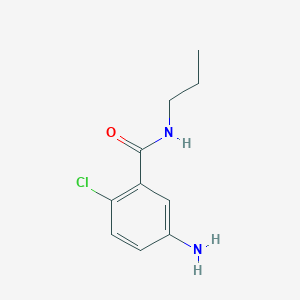
![1-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2801687.png)
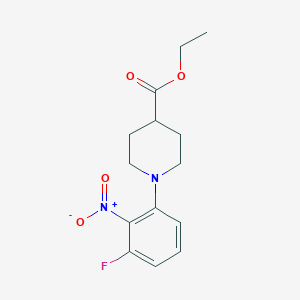
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2801690.png)
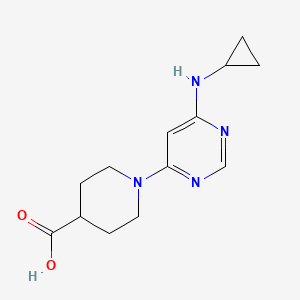
![4-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide](/img/structure/B2801695.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2801699.png)
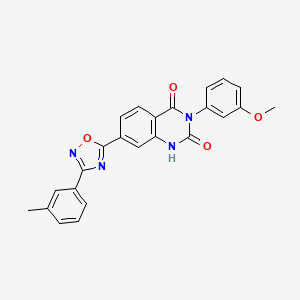
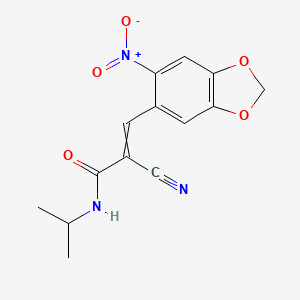
![ethyl 4-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoate](/img/structure/B2801703.png)
![N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]thiophene-2-carboxamide](/img/structure/B2801705.png)
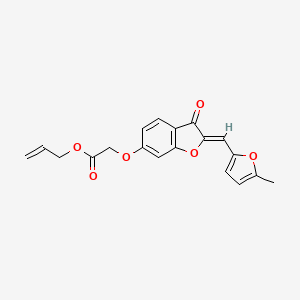
![N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B2801707.png)
